Trilostane, also known as (2α,4α,5α,17β)-4,5-epoxy-17-hydroxy-3-oxoandrostane-2-carbonitrile, is a synthetic steroid compound. [] It acts as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme plays a crucial role in the biosynthesis of steroid hormones, including cortisol, aldosterone, and testosterone, in various tissues such as the adrenal glands, gonads, and placenta. [, , , , , ]
Trilostane's ability to inhibit 3β-HSD has led to its widespread use in both veterinary and human medical research for investigating various endocrine-related conditions and physiological processes. [, , , , , , , , ]
Trilostane is classified as a synthetic steroid and falls under the category of steroidogenesis inhibitors. It is derived from natural steroid precursors but has been modified to enhance its therapeutic effects and specificity. The compound is utilized in both human and veterinary medicine, particularly for treating conditions related to excessive cortisol production .
The synthesis of trilostane involves a multi-step process, primarily starting from testosterone or its derivatives. A typical synthetic route includes the following steps:
Trilostane's molecular structure can be described by its IUPAC name: 4α,5α-epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile. The compound features several key structural elements:
The molecular formula for trilostane is , with a molecular weight of approximately 327.44 g/mol .
Trilostane primarily undergoes reactions that are relevant to its mechanism of action:
Trilostane exerts its pharmacological effects through competitive inhibition of the enzyme 3β-hydroxysteroid dehydrogenase, which is crucial for steroid hormone biosynthesis in the adrenal cortex. By inhibiting this enzyme:
Additionally, trilostane has been observed to have anti-inflammatory properties, potentially influencing cytokine production in inflammatory models .
Trilostane possesses several notable physical and chemical properties:
These properties affect its formulation and administration routes, which are primarily oral.
Trilostane has diverse applications in both human and veterinary medicine:
The developmental trajectory of trilostane began in the 1970s when researchers at Sterling-Winthrop Research Institute (developmental code WIN 24,540) synthesized it through a four-step testosterone derivatization process. The key synthetic modifications involved: (1) introduction of the 2-carbonitrile group, (2) formation of the 4α,5α-epoxide bridge, and (3) stereospecific optimization to enhance enzymatic binding affinity [2] [5]. These structural innovations produced a compound with reversible competitive inhibition against 3β-HSD—a pivotal enzyme in adrenal steroidogenesis that catalyzes the conversion of Δ⁵-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone) to Δ⁴-3-ketosteroids (progesterone, 17α-hydroxyprogesterone) [1] [4].
Table 1: Key Milestones in Trilostane Development
Year | Development Milestone | Significance |
---|---|---|
1970s | Initial synthesis at Sterling-Winthrop | Creation of novel steroidal analog targeting adrenal steroidogenesis |
1984 | FDA approval for human Cushing's syndrome | First therapeutic application in endocrine disorders |
1987 | Patent for antigestagen combinations | Expansion into reproductive health applications |
1994 | US market withdrawal | Discontinuation due to efficacy/safety concerns in humans |
2001 | UK veterinary approval (Vetoryl®) | Transition to canine Cushing's syndrome treatment |
2008 | FDA veterinary approval | Formal recognition for pituitary/adrenal-dependent canine hyperadrenocorticism |
2024 | EU approvals (Trilocur®, Trilorale®) | Expanded veterinary formulations [2] [8] |
Trilostane entered clinical medicine in 1984 when it received FDA approval for human Cushing's syndrome, becoming one of the first adrenal-targeted steroidogenesis inhibitors. Its mechanism—reversible competitive inhibition of 3β-HSD—differed fundamentally from adrenal cytotoxics like mitotane. This enzyme blockade reduced cortisol, aldosterone, and androgen synthesis without causing permanent adrenal destruction [1] [6]. However, clinical application revealed significant limitations: inconsistent therapeutic responses across patient populations and safety concerns including gastrointestinal complications and unpredictable adrenal suppression [2] [5]. These factors precipitated its voluntary withdrawal from US markets in 1994 and subsequent discontinuation in European markets despite initial availability as Modrenal® for Cushing's and breast cancer [2] [8].
Pharmaceutical development continued through specialized formulations, including combination therapies with antigestagens for pregnancy termination. Patent US5795881 (1987) covered trilostane-epostane combinations with progesterone antagonists, demonstrating ongoing innovation despite human market withdrawals [5]. The compound's pharmacokinetic profile—characterized by rapid hepatic conversion to active metabolite 17-ketotrilostane (3-fold higher serum levels) and elimination half-life of 1.2 hours—contributed to dosing challenges in humans but later proved advantageous in veterinary chronotherapy [2] [5].
The renaissance of trilostane began when veterinary researchers recognized its potential for canine hyperadrenocorticism, a common endocrine disorder in dogs characterized by cortisol excess. Clinical studies between 1998-2001 demonstrated >85% efficacy in resolving polyuria, polydipsia, and alopecia with once-daily dosing [3] [8]. This research culminated in UK approval (Vetoryl®) in 2001 and FDA veterinary approval in 2008—making it the first drug approved for both pituitary and adrenal-dependent canine Cushing's syndrome [3] [8].
Table 2: Trilostane's Species-Specific Therapeutic Mechanisms
Species | Primary Application | Mechanistic Features | Research Findings |
---|---|---|---|
Canine | Pituitary/adrenal-dependent hyperadrenocorticism | Cortisol suppression > aldosterone suppression; Dose-dependent 3β-HSD inhibition | 85% clinical improvement; Median survival 662-930 days [3] [8] |
Equine | Equine Cushing's (PPID) | Variable HPA axis suppression | Limited efficacy data; Off-label use [4] [8] |
Human (historical) | Cushing's syndrome, breast cancer | Global steroidogenesis inhibition; Anti-estrogenic activity | Market withdrawal due to inconsistent efficacy/safety [1] [6] |
Experimental models | Neurosteroid modulation | Allopregnanolone elevation via pregnenolone shunt | Reduced seizure activity and neuroinflammation in rodent models [1] |
The differential enzyme inhibition between species underlies trilostane's veterinary success. Canine adrenal biochemistry shows preferential cortisol suppression with relative mineralocorticoid sparing—attributed to zona glomerulosa resistance or differential cellular uptake [8]. This contrasts with humans where aldosterone inhibition frequently caused electrolyte dysregulation. Additionally, dogs exhibit more predictable pharmacokinetics with peak plasma concentrations at 1.5-2 hours post-administration, enabling precise ACTH stimulation test monitoring [3] [8].
Beyond adrenal disorders, trilostane has been investigated for alopecia X (adrenal sex hormone imbalance) in dogs. Though not formally approved, clinical reports indicate hair regrowth in 40-60% of Nordic breeds via modulation of adrenal androgens [7] [8]. Equine applications remain exploratory, with limited studies in equine Cushing's (PPID) showing variable adrenocortical suppression [4].
Emerging research reveals novel mechanisms beyond steroidogenesis inhibition. Trilostane administration elevates neurosteroids like allopregnanolone by shunting accumulated pregnenolone toward neurosteroid pathways. This is mediated through:
This mechanism has stimulated preclinical research in neurological disorders. Rodent models demonstrate reduced seizure activity and attenuated neuroinflammation following trilostane administration, suggesting potential applications in epilepsy and depression [1]. Additionally, its anti-estrogenic activity via allosteric estrogen receptor modulation continues to interest oncology researchers despite human market withdrawal, particularly for hormone-resistant breast cancers [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7